molecular formula C17H18FN3O2 B10810374 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol

Cat. No.: B10810374
M. Wt: 315.34 g/mol
InChI Key: BFCUCQFEYHYZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[2-(4-Fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound is designed for investigational use as a potential modulator of the GABA-A receptor, a primary target for neurological therapeutics . Benzimidazole-based compounds are recognized as bioisosteres of the imidazo[1,2-a]pyridine scaffold found in classical GABA-A receptor ligands, offering a potentially improved metabolic profile and reduced risk of hepatotoxic metabolite formation . The molecular structure incorporates a 4-fluorophenoxy ethyl side chain, a feature intended to enhance metabolic stability and influence the compound's selectivity and binding affinity at the receptor interface . Research into this chemical series aims to enrich the chemical space of molecules suitable for interaction with the α1/γ2 interface of the α1β2γ2 GABA-A receptor subpopulation, which is highly expressed in the basal ganglia region and is a novel target for tackling neurological dysfunction and motor control disorders . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H18FN3O2

Molecular Weight

315.34 g/mol

IUPAC Name

2-[3-[2-(4-fluorophenoxy)ethyl]-2-iminobenzimidazol-1-yl]ethanol

InChI

InChI=1S/C17H18FN3O2/c18-13-5-7-14(8-6-13)23-12-10-21-16-4-2-1-3-15(16)20(9-11-22)17(21)19/h1-8,19,22H,9-12H2

InChI Key

BFCUCQFEYHYZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CCOC3=CC=C(C=C3)F)CCO

Origin of Product

United States

Biological Activity

The compound 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol , also known as N,N-Diethyl-2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-ethanamine , is a synthetic organic molecule with potential biological applications. Its structure incorporates a benzimidazole moiety, which is known for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through diverse research findings and case studies.

  • Molecular Formula : C21H27FN4O
  • Molecular Weight : 370.46 g/mol
  • CAS Number : Not specified in the sources
  • Synonyms : TOSLAB 837180

Antimicrobial Activity

Research has indicated that compounds with similar structures to the benzimidazole derivative exhibit significant antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 mg/mL
Compound BE. coli0.8 mg/mL
Compound CEnterococcus faecium0.33 mg/mL

Anti-Biofilm Activity

The ability to inhibit biofilm formation is crucial in combating persistent bacterial infections. Compounds structurally similar to our target compound have demonstrated anti-biofilm activity. For example, extracts from certain fungi have shown effectiveness in disrupting biofilm formation in Bacillus cereus .

Antioxidant Activity

Antioxidant properties are essential for reducing oxidative stress in biological systems. Certain benzimidazole derivatives have been evaluated for their antioxidant capabilities using assays like DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). These studies suggest that the presence of the fluorophenoxy group may enhance antioxidant activity .

Case Study 1: Antimicrobial Efficacy of Benzimidazole Derivatives

In a study published in a peer-reviewed journal, researchers synthesized various benzimidazole derivatives and tested their antimicrobial efficacy against clinical isolates of bacteria. The study found that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced activity compared to their non-fluorinated counterparts .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of benzimidazole derivatives to identify structural features that contribute to biological activity. The study highlighted that modifications at the phenoxy position significantly influenced both antimicrobial and antioxidant activities .

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives, including the compound , exhibit promising anticancer properties. These compounds have been evaluated against various cancer cell lines such as HepG2 (liver cancer), SK-LU-1 (lung cancer), and MCF-7 (breast cancer). Studies show that modifications in the structure can enhance cytotoxicity, making them potential candidates for cancer therapeutics .

Antimicrobial Properties

Benzimidazole derivatives have also been recognized for their antimicrobial activities. The presence of fluorophenoxy groups is believed to enhance the interaction with microbial targets, potentially leading to increased efficacy against resistant strains of bacteria and fungi. This application is particularly relevant in the context of rising antibiotic resistance .

Modulators of Integrated Stress Response

Recent studies have indicated that compounds similar to 2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol can modulate the integrated stress response pathways. This modulation can be crucial for developing treatments for diseases related to cellular stress responses, including neurodegenerative disorders and metabolic syndromes .

Case Studies

Study Focus Findings
Anticancer ActivityThe compound exhibited IC50 values lower than 2 μg/mL against MCF-7 cell line, indicating significant cytotoxicity.
Integrated Stress ResponseDemonstrated potential as a modulator in stress pathways, relevant for therapeutic strategies in neurodegeneration.
Antimicrobial EfficacyShowed activity against multiple resistant bacterial strains, suggesting a role in combating antibiotic resistance.

Synthesis and Optimization

The synthesis of this compound involves several steps that leverage modern organic chemistry techniques. The use of "click chemistry" has been highlighted as an efficient method for synthesizing similar compounds, which can lead to high yields and purity levels essential for biological testing .

Chemical Reactions Analysis

Hydrolysis Reactions

The imino group (C=N) and ether linkages in the compound undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsNotes
Acidic Hydrolysis2M HCl, 80°C, 4hCleavage of imino group to amine; breakdown of ether bondsYields 4-fluorophenol and benzimidazole fragments
Basic Hydrolysis1M NaOH, ethanol, refluxEthanol substituent oxidation; partial ring openingForms carboxylic acid derivatives at elevated temperatures

The fluorophenoxyethyl chain remains stable under mild hydrolysis but degrades under prolonged acidic conditions.

Oxidation Reactions

The ethanol moiety (-CH2CH2OH) is susceptible to oxidation:

Oxidizing AgentConditionsProducts
H2O2 (30%)Room temperature, 12hOxidizes to ketone (C=O) at the β-position
KMnO4 (acidic)60°C, 2hFurther oxidation to carboxylic acid (-COOH)

The benzimidazole core remains intact during these reactions, but the imino group may tautomerize under strong oxidative conditions.

Substitution Reactions

The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

ReagentConditionsProducts
NH3 (aq)120°C, 8hReplacement of F with NH2 group
NaSHDMF, 100°C, 6hSubstitution with -SH group

These reactions require high temperatures and polar aprotic solvents due to the electron-withdrawing nature of the fluorophenoxy group.

Metabolic Transformations

In vitro studies using human liver microsomes (HLMs) highlight metabolic stability and hydroxylation pathways:

ParameterValue
Metabolic Stability (120 min)90% parent compound remaining
Primary MetabolitesHydroxylated derivatives (M1, M2, M3)

Key hydroxylation sites include:

  • Methyl group on the ethyl chain (C-2 position)

  • Aromatic rings (benzimidazole or fluorophenyl)

The compound’s stability is attributed to steric hindrance from the fluorophenoxyethyl group, which limits enzyme access .

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling reactions at the benzimidazole core:

CatalystReaction TypeProducts
Pd(PPh3)4Suzuki-Miyaura couplingBiaryl derivatives at C-5/C-6 positions
CuIUllmann couplingIntroduction of aryl ethers

These reactions require anhydrous conditions and ligands to stabilize the metal center.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzimidazole Core

N,N-Diethyl-2-{3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-ethanamine
  • Structural Difference: Replaces the ethanol group with a diethylamino-ethyl chain.
  • This modification may enhance blood-brain barrier penetration but reduce solubility compared to the ethanol derivative .
2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
  • Structural Difference: Substitutes 4-fluorophenoxy with 4-methylphenoxy.
  • Impact : The methyl group reduces electronegativity, decreasing lipophilicity (logP ~2.8 vs. ~3.2 for the fluoro analog). This may lower CNS bioavailability but improve renal clearance .

Fluorophenyl vs. Dichlorophenyl Substitutions

1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol
  • Structural Difference: Replaces fluorophenoxy with a dichlorophenyl-methylbenzyl group.
  • Impact: The dichlorophenyl group increases molecular weight (426.34 g/mol vs. ~312–330 g/mol for fluoro analogs) and steric bulk, likely reducing metabolic turnover. This compound shows affinity for orexin receptors, suggesting CNS applications .

Heterocyclic Modifications

2-(3-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)ethan-1-ol
  • Structural Difference : Replaces benzimidazole with a pyrazole ring.
  • −4.2 for benzimidazole analogs). However, reduced aromaticity may weaken π-π stacking interactions with biological targets .

Molecular Weight and Stability

Compound Molecular Formula Molecular Weight (g/mol) LogP*
Target Compound C₁₈H₁₉FN₂O₂ 314.36 3.2
2-{1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol C₁₈H₂₀N₂O₂ 296.36 2.8
2-(3-{2-[(4-Fluorophenyl)methoxy]phenyl}-1H-pyrazol-1-yl)ethanol C₁₈H₁₇FN₂O₂ 312.34 2.9
1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol C₂₃H₂₁Cl₂N₃O 426.34 4.1

*Predicted using fragment-based methods.

Metabolic Stability

  • Fluorophenyl Derivatives : Exhibit moderate metabolic stability (t₁/₂ ~2–4 hours in human liver microsomes) due to fluorine’s resistance to oxidative metabolism .
  • Dichlorophenyl Analog : Prolonged t₁/₂ (~6 hours) attributed to steric hindrance from chlorine atoms .

Receptor Affinity

  • Target Compound : Predicted orexin receptor affinity (Ki ~50 nM) based on structural similarity to orexin modulators .
  • Pyrazole Derivative : Lower affinity (Ki >1 µM) due to reduced planarity of the heterocycle .

Preparation Methods

Table 1: Starting Materials and Their Roles

CompoundCAS NumberRole in Synthesis
4-Fluorophenol371-41-5Aromatic ether precursor
Ethyl bromoacetate105-36-2Alkylating agent
o-Phenylenediamine95-54-5Benzimidazole backbone precursor
Ethylenediamine107-15-3Ethyl side chain introduction

Stepwise Synthesis Protocol

Formation of Ethyl 2-(4-Fluorophenoxy)acetate

4-Fluorophenol reacts with ethyl bromoacetate in a Williamson ether synthesis , facilitated by a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds at 60–70°C for 6–8 hours , yielding the ester intermediate.

4-Fluorophenol+CH2BrCOOEtK2CO3,acetoneEthyl 2-(4-fluorophenoxy)acetate+KBr\text{4-Fluorophenol} + \text{CH}2\text{BrCOOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(4-fluorophenoxy)acetate} + \text{KBr}

Synthesis of 2-(2-Aminoethyl)benzimidazole

o-Phenylenediamine undergoes cyclization with ethylenediamine dihydrochloride in refluxing ethanol, catalyzed by hydrochloric acid (HCl). The reaction forms the benzimidazole core, which is subsequently treated with aqueous ammonia to isolate the free amine.

Coupling Reaction to Form the Target Compound

The final step involves reacting ethyl 2-(4-fluorophenoxy)acetate with 2-(2-aminoethyl)benzimidazole in dry dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–16 hours . The product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3).

Optimization Strategies

Catalytic Enhancements

Industrial-scale synthesis employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to accelerate the etherification step, reducing reaction time to 4 hours with a 92% yield .

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility during benzimidazole formation but require careful moisture control. Ethanol remains preferred for its cost-effectiveness and ease of removal.

Table 2: Reaction Conditions and Yields

StepCatalyst/SolventTemperature (°C)Time (h)Yield (%)
EtherificationK₂CO₃, acetone60–706–885–88
Benzimidazole cyclizationHCl, ethanolReflux10–1278–82
CouplingEt₃N, DCM2512–1675–80

Purification and Characterization

Crude product purification involves:

  • Liquid-liquid extraction to remove unreacted amines.

  • Column chromatography (silica gel) with gradient elution.

  • Recrystallization from ethanol/water (4:1) to achieve >99% purity.

Key characterization data :

  • ¹H NMR (DMSO-d₆): δ 7.52–7.12 (m, 4H, Ar-H), 4.42 (t, 2H, -OCH₂), 3.81 (q, 2H, -CH₂OH).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N imine).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces the coupling step duration to 2 hours but requires specialized equipment, limiting scalability.

Solid-Phase Synthesis

Immobilizing o-phenylenediamine on resin enables stepwise assembly but results in lower yields (60–65% ) due to incomplete coupling cycles.

Challenges and Mitigation

  • Imine Stability : The 2-imino group is prone to hydrolysis. Strict anhydrous conditions and inert atmospheres are mandatory.

  • Regioselectivity : Competing N-alkylation during coupling is minimized using bulky bases like diisopropylethylamine (DIPEA) .

Q & A

Basic Research Question

  • Spectroscopy:
    • ¹H/¹³C NMR: Key for identifying proton environments (e.g., imino NH at δ 12–14 ppm) and aromatic substituents .
    • FT-IR: Confirms imino (C=N) stretches near 1600–1650 cm⁻¹ and hydroxyl groups (O-H) at 3200–3400 cm⁻¹ .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) resolves tautomerism. For example, hydrogen bonding between the imino group and ethanol solvent molecules stabilizes the 2-imino tautomer .

How can researchers design experiments to evaluate the compound’s biological activity, such as antifungal or anticancer potential, while minimizing false positives in in vitro assays?

Advanced Research Question

  • Antifungal Assays:
    • Use standardized protocols (CLSI M38) with fungal strains (Candida albicans, Aspergillus fumigatus) and compare MIC values to fluconazole controls .
    • Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antifungal efficacy from general toxicity .
  • Anticancer Screening:
    • Employ dose-response curves (0.1–100 µM) against cancer cell lines (e.g., HepG2, MCF-7) with cisplatin as a positive control. Use flow cytometry to confirm apoptosis (Annexin V/PI staining) .

What strategies are effective for resolving contradictions in pharmacological data, such as divergent IC₅₀ values across studies?

Advanced Research Question

  • Data Normalization: Standardize assay conditions (e.g., serum concentration, incubation time) to reduce variability .
  • Meta-Analysis: Pool data from multiple studies (e.g., using RevMan software) to identify outliers. For example, discrepancies in IC₅₀ values for HBV inhibition may arise from differences in viral load quantification methods .
  • Structural Validation: Re-examine compound purity (HPLC ≥95%) and tautomeric forms (via SCXRD) to rule out structural misassignment .

How do substituents like the 4-fluorophenoxy group influence the compound’s binding affinity in enzyme inhibition studies?

Advanced Research Question

  • QSAR Modeling: Use 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with inhibitory activity. The 4-fluoro group enhances lipophilicity (clogP +0.5), improving membrane penetration .
  • Docking Studies (AutoDock Vina): The fluorophenoxy group occupies hydrophobic pockets in target enzymes (e.g., bacterial peptide deformylase), forming π-alkyl interactions with residues like Leu-91 .

What computational strategies can predict the compound’s metabolic stability and potential toxicity in early-stage drug development?

Advanced Research Question

  • ADMET Prediction: Tools like SwissADME estimate metabolic pathways (e.g., CYP3A4-mediated oxidation). The ethanol moiety increases solubility (LogS -3.2) but may reduce BBB penetration .
  • Toxicity Profiling: Use ProTox-II to predict hepatotoxicity (alert for benzimidazole cores) and Ames test models for mutagenicity. Substituents like 4-fluorophenoxy show low genotoxic risk .

How can photophysical studies (e.g., ESIPT mechanisms) inform the development of this compound as a fluorescent probe for metal ion sensing?

Advanced Research Question

  • ESIPT Characterization: Monitor excited-state intramolecular proton transfer via fluorescence emission (λₑₘ 450–550 nm) in solvents of varying polarity. The imino group acts as a proton donor, enabling Cu²⁺ detection via quenching .
  • Stokes Shift Analysis: A large Stokes shift (>100 nm) indicates minimal self-absorption, making the compound suitable for ratiometric sensing of Zn²⁺ in biological systems .

What methodologies assess the environmental impact of this compound, particularly its persistence in aquatic systems?

Advanced Research Question

  • Degradation Studies: Conduct hydrolysis (pH 7–9) and photolysis (UV-Vis light) experiments. The 4-fluorophenoxy group shows moderate persistence (t₁/₂ = 14 days in water) .
  • Ecototoxicity Testing: Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. LC₅₀ values >10 mg/L suggest low environmental risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.